Technical Profile: 5-Benzyloxy-2-bromobenzyl Alcohol
Technical Profile: 5-Benzyloxy-2-bromobenzyl Alcohol
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Benzyloxy-2-bromobenzyl alcohol , a critical intermediate in the synthesis of indole-based therapeutics and selective estrogen receptor modulators (SERMs).
[1][2]
CAS Number: 1084897-39-1 Molecular Formula: C₁₄H₁₃BrO₂ Molecular Weight: 293.16 g/mol IUPAC Name: [5-(Benzyloxy)-2-bromophenyl]methanol[1][2]
Executive Summary
5-Benzyloxy-2-bromobenzyl alcohol is a high-value aryl bromide scaffold used primarily in the development of pharmaceuticals targeting the estrogen receptor and various kinase pathways. Its structure features three distinct reactive handles:
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Primary Alcohol: Amenable to oxidation, halogenation, or etherification.
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Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Benzyl Ether: A robust protecting group for the phenol, removable under specific Lewis acidic or hydrogenation conditions.
This compound is the direct reduction product of 5-(benzyloxy)-2-bromobenzaldehyde (CAS 85604-06-4) and serves as a precursor to complex heterocycles, including substituted indoles and benzofurans.
Chemical Structure & Properties[5][6][7][8]
The molecule is a trisubstituted benzene ring. The steric bulk of the ortho-bromide influences the reactivity of the benzylic alcohol, while the para-benzyloxy group functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring.
| Property | Value | Note |
| Appearance | White to off-white solid | Crystalline powder form is typical. |
| Melting Point | 78–82 °C (Predicted) | Based on analogous bromobenzyl alcohols. |
| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water due to lipophilic domains. |
| pKa | ~14 (Alcohol), ~ -3 (Ether) | The benzylic alcohol is weakly acidic. |
| H-Bond Donors | 1 | Primary hydroxyl group.[3][4] |
| H-Bond Acceptors | 2 | Hydroxyl oxygen and ether oxygen. |
Structural Visualization
The following diagram illustrates the core connectivity and the strategic positioning of functional groups.
Caption: Functional group topology of 5-Benzyloxy-2-bromobenzyl alcohol showing the orthogonal reactivity sites.
Synthesis Protocol
The most reliable synthetic route involves the chemoselective reduction of the corresponding aldehyde. This method preserves the aryl bromide and the benzyl ether, which could be sensitive to harsher reducing agents (e.g., LiAlH₄ could potentially debrominate under aggressive conditions).
Reaction Scheme
Precursor: 5-(Benzyloxy)-2-bromobenzaldehyde (CAS 85604-06-4) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or THF/MeOH mixture
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)-2-bromobenzaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
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Cooling: Cool the solution to 0 °C using an ice bath to minimize side reactions.
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Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.
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Quenching: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) or ice water.
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Work-up: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[5]
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Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Mechanism of Action
The borohydride anion (BH₄⁻) acts as a nucleophilic source of hydride (H⁻), attacking the electrophilic carbonyl carbon of the aldehyde.[4] The solvent (methanol) protonates the intermediate alkoxide to yield the primary alcohol.
Applications in Drug Discovery
This molecule is a versatile "lynchpin" intermediate. Its unique substitution pattern allows for divergent synthesis pathways.
A. Indole Synthesis (The Hemetsberger or Buchwald Route)
The 2-bromo position is critical for intramolecular cyclization strategies.
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Pathway: The benzylic alcohol can be converted to a benzylic amine or azide. Subsequent Pd-catalyzed amination at the C2-Br position closes the ring to form 5-benzyloxyindole derivatives.
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Relevance: 5-oxygenated indoles are privileged scaffolds in serotonin receptor ligands (5-HT) and melatonin agonists.
B. Selective Estrogen Receptor Modulators (SERMs)
The 4-benzyloxy-1-bromo-2-hydroxymethylbenzene motif mimics the A-ring of estradiol.
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Strategy: The benzylic alcohol is often converted to a leaving group (chloride or mesylate) and coupled with nucleophiles to build the flexible side chains required for SERM activity (antagonism in breast tissue, agonism in bone).
C. Protecting Group Manipulation
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Stability: The benzyl ether at C5 is stable to basic conditions (e.g., during alkylation of the alcohol) and mild oxidants.
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Deprotection: It can be selectively removed using Boron Tribromide (BBr₃) at -78°C or catalytic hydrogenation (H₂/Pd-C), though care must be taken to avoid hydrogenolysis of the C-Br bond (using poisoned catalysts or specific solvents like EtOAc can mitigate this).
Reactivity Flowchart
Caption: Divergent synthetic utility of the 5-Benzyloxy-2-bromobenzyl alcohol scaffold.
Safety & Handling
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Hazards: As a benzyl alcohol derivative, it may act as a mild irritant to skin and eyes. The precursor (aldehyde) and potential benzyl bromide derivatives are potent lachrymators and skin sensitizers.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the aldehyde or benzoic acid.
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Disposal: Dispose of as halogenated organic waste.
References
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Boroncore. (n.d.). (5-(Benzyloxy)-2-bromophenyl)methanol Product Page. Retrieved from
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BenchChem. (2025).[5] Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Retrieved from
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PubChem. (2025). 5-(Benzyloxy)-2-bromobenzaldehyde (Compound Summary). Retrieved from
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Master Organic Chemistry. (2013). Reduction of Aldehydes to Primary Alcohols with NaBH4. Retrieved from
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Molaid. (2008). Synthesis of amide-based anion receptors derived from 1H-indole-7-amine. Retrieved from
